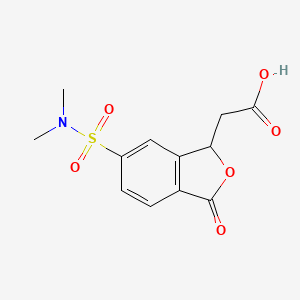

(6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid

説明

(6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid (referred to herein as the target compound) is a heterocyclic organic molecule featuring an isobenzofuran core substituted with a dimethylsulfamoyl group at position 6, a ketone at position 3, and an acetic acid moiety at position 1.

特性

IUPAC Name |

2-[6-(dimethylsulfamoyl)-3-oxo-1H-2-benzofuran-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO6S/c1-13(2)20(17,18)7-3-4-8-9(5-7)10(6-11(14)15)19-12(8)16/h3-5,10H,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCQLOWUVYDHLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)OC2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Dihydro-isobenzofuran Ring: This step involves the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.

Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction using dimethylsulfamide and a suitable activating agent like chlorosulfonic acid.

Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

(6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Chemistry

In chemistry, (6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

作用機序

The mechanism of action of (6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and two related molecules:

Key Observations:

Core Heterocycle :

- The target compound’s isobenzofuran core is oxygen-containing, enhancing electron-withdrawing effects compared to the nitrogen-containing indole in 2-(6-Methyl-1H-indol-3-yl)acetic acid. This difference impacts aromatic stacking interactions and solubility .

- Oxcarbazepine glucuronide, a metabolite of the anticonvulsant oxcarbazepine, features a dibenzazepine fused ring system, which is larger and more lipophilic than the isobenzofuran .

This may influence membrane permeability and protein-binding interactions . The acetic acid moiety in both the target compound and the indole derivative contributes to ionization at physiological pH, enhancing water solubility. In contrast, oxcarbazepine glucuronide’s glucuronic acid group facilitates renal excretion via conjugation .

Metabolic Considerations: The target compound’s isobenzofuran core may resist oxidative metabolism better than the indole structure, which is prone to CYP450-mediated modifications. However, the sulfamoyl group could be susceptible to enzymatic hydrolysis .

Physicochemical and Pharmacokinetic Implications

| Property | Target Compound | 2-(6-Methyl-1H-indol-3-yl)acetic acid | Oxcarbazepine glucuronide |

|---|---|---|---|

| logP (Estimated) | ~1.2 (moderately polar) | ~2.1 (less polar) | ~-0.5 (highly polar) |

| Solubility | High (due to acetic acid) | Moderate | Very high (glucuronide) |

| Metabolic Stability | Moderate | Low (indole oxidation) | High (excretion-ready) |

Discussion:

- The target compound’s lower logP compared to the indole derivative suggests better aqueous solubility, advantageous for oral bioavailability.

Research Tools and Structural Elucidation

While direct data on the target compound’s characterization are absent, crystallographic software such as SHELXL (for small-molecule refinement) and ORTEP-III (for molecular graphics) are industry standards for resolving similar structures . These tools likely aided in confirming the stereochemistry and substituent positions of analogs listed in supplier databases .

生物活性

(6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid, with the CAS number 144402-61-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and research findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO6S, with a molecular weight of 299.3 g/mol. The compound features a dimethylsulfamoyl group, which is known for its biological relevance.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the areas of antioxidant and antiplatelet effects. The following sections delve into specific activities observed in various studies.

Antioxidant Activity

In vitro studies have demonstrated that derivatives of isobenzofuran compounds exhibit significant antioxidant properties. For instance, certain analogues have shown higher antioxidant activity than ascorbic acid, a common reference standard. The antioxidant activity was measured using the DPPH free radical scavenging assay, with some compounds displaying IC50 values significantly lower than that of ascorbic acid .

Antiplatelet Activity

The compound has also been evaluated for its antiplatelet effects. Studies have indicated that it can inhibit arachidonic acid-induced platelet aggregation. For example, one study reported that certain derivatives exhibited IC50 values for platelet aggregation inhibition that were comparable to or better than aspirin, a widely used antiplatelet drug .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound suggests that modifications to the chemical structure can significantly influence its biological activity. Compounds with electron-withdrawing groups at specific positions demonstrated enhanced antioxidant and antiplatelet activities. For example:

| Compound | Position | Activity Type | IC50 Value |

|---|---|---|---|

| 28f | C-6 | Antioxidant | 4.57 µg/mL |

| 28k | C-6 | Antiplatelet | 70 µM |

| 28c | C-2 | Antioxidant | 6.33 µg/mL |

This table summarizes findings from various studies highlighting how structural changes impact efficacy .

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Antioxidant Properties : In a comparative study, this compound was tested against ascorbic acid and other antioxidants. The results indicated that certain derivatives had up to 10-fold greater antioxidant activity than ascorbic acid .

- Antiplatelet Mechanism Investigation : Another study focused on the mechanism by which this compound inhibits platelet aggregation. It was found to primarily inhibit cyclooxygenase enzymes involved in thromboxane A2 formation, thereby reducing platelet activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。